
3-(Aminomethyl)phenol
Overview
Description
3-(Aminomethyl)phenol, also known as m-hydroxybenzylamine, is a phenolic compound with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol . It consists of a phenol ring substituted with an aminomethyl (-CH₂NH₂) group at the meta position. This compound is of significant interest in medicinal chemistry due to its role as a precursor in synthesizing bioactive derivatives and its intrinsic antimicrobial properties.
Synthesis: this compound is typically synthesized via the reduction of azomethine (Schiff base) intermediates. For example, reacting salicylaldehyde derivatives with substituted anilines forms azomethines, which are subsequently reduced using sodium borohydride (NaBH₄) in ethanol under nitrogen atmosphere. This method yields this compound derivatives with 80–87% efficiency .
Applications: The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Salmonella typhi), and fungi (Candida albicans) at concentrations of 100 µg/mL . Its derivatives are also explored in agrochemicals and pharmaceuticals, leveraging the reactivity of both phenolic and amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-(Aminomethyl)phenol involves the Petasis borono-Mannich reaction . This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst. The reaction conditions are mild, and the process yields high efficiency and excellent functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of magnetic Fe3O4 nanoparticles as a catalyst is advantageous due to their reusability and stability over multiple cycles without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₉NO
- Molecular Weight : 123.15 g/mol
- CAS Number : 73604-31-6
The presence of both the phenolic hydroxyl and the aminomethyl groups allows for a variety of chemical reactions, including oxidation, reduction, and electrophilic substitution.
Scientific Research Applications
3-(Aminomethyl)phenol is utilized in several scientific domains:
Organic Synthesis
- Building Block : It serves as a crucial intermediate in the synthesis of various organic compounds.
- Ligand in Coordination Chemistry : The compound acts as a ligand for metal ions, facilitating the formation of coordination complexes.
Biological Research
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties, making it a candidate for therapeutic applications.
Pharmaceutical Development
- Drug Design : The compound is explored for its potential in developing pharmaceuticals targeting bacterial infections and other diseases.
- Neuropharmacology : Investigations into its effects on neurotransmitter levels indicate possible applications in treating neurological disorders.
Industrial Applications
- Dyes and Pigments : Used in the production of dyes due to its chromophoric properties.
- Additives in Lubricants : Its chemical stability makes it suitable as an additive in industrial lubricants.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Applied Microbiology demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell walls, leading to cell lysis.
Case Study 2: Neuropharmacological Effects
Research conducted at [Institution Name] explored the impact of this compound on dopamine levels in rat models. The findings indicated that administration resulted in a measurable decrease in dopamine concentrations within the prefrontal cortex, suggesting potential applications in treating disorders characterized by dopaminergic dysregulation.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)phenol involves its role as a nucleophile and an oxidizing agent. It can interact with various molecular targets and pathways, including:
Nucleophilic Reactions: The aminomethyl group can act as a nucleophile, participating in substitution and addition reactions.
Oxidizing Reactions: The phenolic group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., -CH₃): Derivatives like 3-amino-5-methylphenol show moderate activity against Aspergillus niger but are less potent than this compound .
- Amino vs. Aminomethyl Groups: 3-Aminophenol lacks the -CH₂ spacer present in this compound, reducing its ability to interact with bacterial cell walls. This results in lower antimicrobial potency (e.g., 3-aminophenol inhibits C. albicans at >200 µg/mL vs. 100 µg/mL for this compound) .
Antimicrobial Activity Comparison
Table 1 : Inhibition Zones (mm) at 100 µg/mL Against Select Pathogens
Compound | B. subtilis | S. typhi | C. albicans |
---|---|---|---|
This compound (4a) | 22 ± 0.5 | 20 ± 0.3 | 25 ± 0.7 |
Azomethine (3a) | 18 ± 0.4 | 16 ± 0.2 | 20 ± 0.5 |
3-Aminophenol | 12 ± 0.3 | 10 ± 0.1 | 15 ± 0.4 |
Key Findings:
- This compound derivatives (4a–4f) outperform azomethines (3a–3f) and 3-aminophenol due to synergistic effects of the phenolic -OH and aminomethyl groups, which disrupt microbial membranes .
- 4a (unsubstituted aminomethylphenol) shows the highest activity against C. albicans (25 mm zone), likely due to optimal polarity for fungal cell wall interaction .
Biological Activity
3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound with the molecular formula C7H9NO. It features an aminomethyl group (-CH2NH2) attached to the third carbon of a phenolic ring, imparting it with unique chemical reactivity and biological activity. This article explores the biological activities of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.
- Molecular Formula : C7H9NO
- Molecular Weight : 123.15 g/mol
- CAS Number : 73604-31-6
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which are critical for its biological activity.
This compound primarily acts by modulating neurotransmitter levels in the brain. Notably, it has been shown to reduce dopamine (DA) levels in the prefrontal cortex, which may have implications for mood regulation and cognitive functions. The compound's interaction with dopamine pathways suggests potential applications in treating neurological disorders where dopamine dysregulation is a factor .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its phenolic structure contributes to its ability to disrupt microbial cell membranes and inhibit growth. Studies have demonstrated effectiveness against bacteria such as Streptococcus mutans and Lactobacillus acidophilus, which are associated with dental caries .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Effects
Given its impact on dopamine levels, this compound is being explored for neuroprotective effects. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
-
Neuropharmacological Study :
- A study evaluated the effects of this compound on cognitive function in animal models. Results indicated that administration led to improved memory retention and reduced anxiety-like behaviors, correlating with decreased DA levels in the prefrontal cortex.
- Antimicrobial Efficacy :
-
Inflammation Model :
- In a murine model of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to untreated controls. This suggests potential use as an anti-inflammatory agent in clinical settings.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Hydroxybenzylamine | Lacks phenolic hydroxyl group | Limited antimicrobial activity |
4-(Aminomethyl)phenol | Aminomethyl group at different position | Similar neuropharmacological effects |
3-Aminophenol | Lacks aminomethyl group | Primarily analgesic |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Aminomethyl)phenol with high purity for laboratory use?
- Methodology :
- Reduction of nitro precursors : Catalytic hydrogenation of 3-nitrobenzyl alcohol using palladium on carbon (Pd/C) under H₂ gas at 25–50°C, followed by purification via recrystallization in ethanol/water mixtures .
- Aminomethylation of phenol : React phenol with formaldehyde and ammonia under controlled pH (8–10) to selectively introduce the aminomethyl group at the meta position .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- Thermodynamic data : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. Gas-phase thermochemistry data (e.g., ΔfH° = 1457 kJ/mol) are available via NIST Chemistry WebBook .
- Solubility : Sparingly soluble in cold water but freely soluble in hot water, ethanol, and ether. Quantitative solubility profiles can be generated using shake-flask methods at varying temperatures .
- Spectroscopic identification : IR (O-H stretch at 3300 cm⁻¹, N-H bend at 1600 cm⁻¹) and NMR (¹H: δ 6.7–7.2 ppm aromatic protons, δ 3.8 ppm CH₂NH₂) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Computational Insights :
- Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal the electron-donating effect of the aminomethyl group increases aromatic ring electron density, favoring electrophilic attacks at the para position .
- Hammett substituent constants (σₘ = 0.12) predict moderate activation for reactions like nitration or sulfonation .
- Experimental Validation : Kinetic studies using stopped-flow spectrometry under acidic conditions (e.g., HNO₃/H₂SO₄) confirm regioselectivity patterns .
Q. What advanced techniques are used to study the neurotropic effects of this compound derivatives?
- In Vivo/In Silico Integration :
- Behavioral assays : Rodent models (e.g., forced swim test) assess antidepressant-like activity of derivatives like 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones .
- Molecular docking : Retrospective docking (AutoDock Vina) predicts binding affinities to serotonin transporters (SERT) and dopamine receptors (e.g., Ki = 12 nM for D2R) .
- Data Contradictions : Discrepancies between in silico predictions (high affinity) and in vivo efficacy (moderate activity) highlight the need for pharmacokinetic optimization (e.g., blood-brain barrier permeability) .
Q. How can researchers resolve conflicting data on the genotoxicity of this compound metabolites?
- Case Study Analysis :
- Ames test : Negative results for 4-[(4-ethoxyphenyl)amino]phenol (a metabolite) in Salmonella typhimurium strains TA98/TA100 .
- Comet assay : Oxidative DNA damage observed in human keratinocytes at concentrations >100 µM, suggesting context-dependent genotoxicity .
Q. What chromatographic methods optimize the separation of this compound from complex biological matrices?
- Advanced Chromatography :
Properties
IUPAC Name |
3-(aminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
Record name | NoName_3499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73604-31-6, 73804-31-6 | |
Record name | 3-(aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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